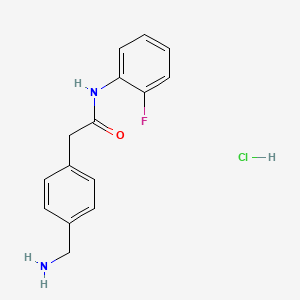
2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a fluorophenylacetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Aminomethyl Intermediate: The initial step involves the introduction of an aminomethyl group to the phenyl ring. This can be achieved through a Mannich reaction, where formaldehyde, an amine, and a phenyl compound react under acidic conditions.
Coupling with Fluorophenylacetamide: The aminomethyl intermediate is then coupled with 2-fluorophenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorophenylacetamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(4-(Aminomethyl)phenyl)-N-(2-chlorophenyl)acetamide hydrochloride
- 2-(4-(Aminomethyl)phenyl)-N-(2-bromophenyl)acetamide hydrochloride
- 2-(4-(Aminomethyl)phenyl)-N-(2-methylphenyl)acetamide hydrochloride
Uniqueness
Compared to similar compounds, 2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C15H16ClFN2O |
|---|---|
分子量 |
294.75 g/mol |
IUPAC名 |
2-[4-(aminomethyl)phenyl]-N-(2-fluorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H15FN2O.ClH/c16-13-3-1-2-4-14(13)18-15(19)9-11-5-7-12(10-17)8-6-11;/h1-8H,9-10,17H2,(H,18,19);1H |
InChIキー |
ZHZHFXCQQPJDKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)CN)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519683.png)
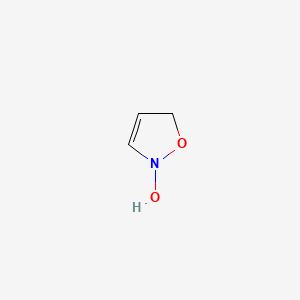
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)
![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
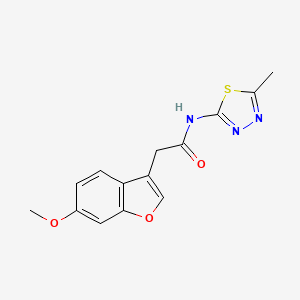
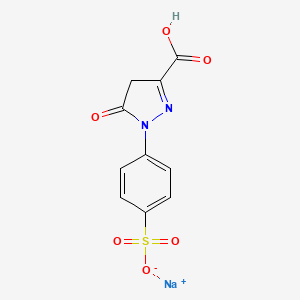
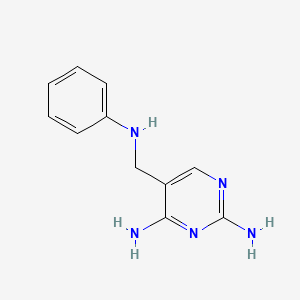
![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
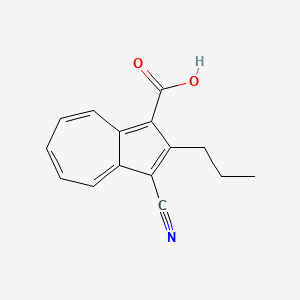
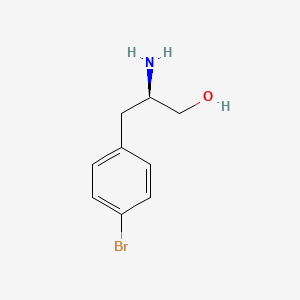
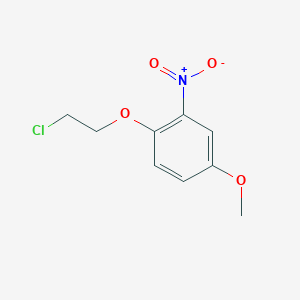
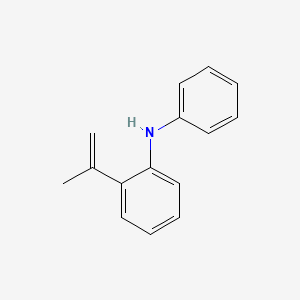
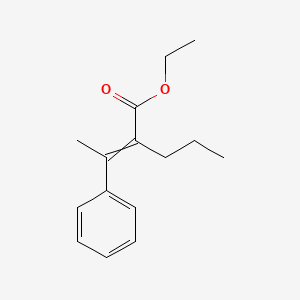
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
